5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl group at position 3, and a 3-chlorophenyl-substituted piperazine moiety at position 5. The tert-butyl group enhances metabolic stability, while the 3-chlorophenylpiperazine moiety may influence receptor binding affinity, particularly for serotonin or dopamine receptors, based on structural analogs .
Properties
Molecular Formula |
C26H28ClN5 |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H28ClN5/c1-26(2,3)23-17-24(31-14-12-30(13-15-31)21-11-7-10-20(27)16-21)32-25(29-23)22(18-28-32)19-8-5-4-6-9-19/h4-11,16-18H,12-15H2,1-3H3 |
InChI Key |
FNJADVIXSAMBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole with 1,3-Biselectrophilic Reagents
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 3-aminopyrazole derivatives and 1,3-biselectrophilic reagents. For the target compound, 5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as the foundational scaffold.
Key Reagents :
Reaction Conditions :
Example Protocol :
- Combine 3-amino-5-tert-butylpyrazole (1.0 equiv) and phenyl-substituted β-ketoester (1.2 equiv) in acetic acid.
- Reflux for 6–8 hours.
- Quench with ice water and neutralize with ammonium hydroxide.
- Filter and recrystallize to obtain the core structure.
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
Recent advances employ multicomponent reactions to streamline the synthesis. For example, a Mannich-type reaction between 3-aminopyrazole, tert-butyl acetoacetate, and an aldehyde derivative forms the pyrazolo[1,5-a]pyrimidine core in situ, followed by direct functionalization with piperazine.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for introducing the piperazine group.
Yield : Comparable to SNAr (65–70%) but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of analogs confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the piperazine substituent.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Essential for removing unreacted piperazine and regioisomers.
- Recrystallization : Hexane/ethyl acetate mixtures yield high-purity product.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr | 60–75 | >95 | Scalability |
| Multicomponent | 50–60 | 85–90 | Step economy |
| Buchwald-Hartwig | 65–70 | >95 | Tolerance to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenated intermediates, nucleophiles, and electrophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives vary primarily in substituents at positions 3, 5, and 6. Key structural analogs include:
Key Observations :
- Position 7 Modifications : The 3-chlorophenylpiperazine group in the target compound may confer higher receptor selectivity compared to morpholine () or unsubstituted piperazine analogs ().
- Position 5 Substituents : The tert-butyl group improves metabolic stability compared to smaller alkyl or hydrogen substituents .
Physicochemical Properties
- Solubility : Morpholine-substituted analogs (e.g., ) exhibit higher aqueous solubility (0.2 µg/mL) due to the polar oxygen atom, whereas the target compound’s 3-chlorophenylpiperazine group may reduce solubility.
- Molecular Weight and Lipophilicity : The target compound (MW ~460) falls within the acceptable range for CNS drugs (<500), but its ClogP (estimated >4) may limit bioavailability compared to less lipophilic analogs like 8eaa (MW 533.15, ClogP ~3.5) .
Q & A
Q. What are the key considerations for synthesizing 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Piperazine Functionalization : Coupling 3-chlorophenylpiperazine to the pyrazolo[1,5-a]pyrimidine core via nucleophilic substitution under reflux in anhydrous solvents (e.g., THF or DMF) .
- Tert-butyl Introduction : Alkylation or tert-butyl group incorporation via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, requiring strict temperature control (80–120°C) and inert atmospheres .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent integration (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈ClN₆: 459.20) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What are common impurities formed during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Incomplete piperazine coupling (e.g., mono-substituted intermediates) or tert-butyl deprotection under acidic conditions.
- Mitigation : Optimize reaction time (monitored by TLC) and use scavengers (e.g., molecular sieves for moisture-sensitive steps) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target receptors (e.g., dopamine D2/D3) by modifying the 3-chlorophenyl or tert-butyl groups .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to optimize regioselectivity in electrophilic substitutions .
Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Piperazine Substitution : React the 7-chloro intermediate with 4-(3-chlorophenyl)piperazine in DMF at 100°C for 12 hours .
- Alternative Groups : Introduce sulfonamides or carboxamides via Mitsunobu or Ullmann coupling, requiring CuI/ligand catalysts .
Q. How should researchers address contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Meta-Analysis : Compare bioassay results (e.g., IC₅₀ values) across studies, noting variables like cell lines (HEK-293 vs. CHO) or assay protocols (radioligand vs. fluorescence) .
- Synthetic Replication : Re-prepare disputed derivatives with controlled stereochemistry (e.g., chiral HPLC) to confirm activity trends .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (³H-spiperone for dopamine receptors) with membrane preparations from transfected cells .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2) using 10–100 µM concentrations, normalized to vehicle controls .
Q. How does X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Methodological Answer :
- Crystal Growth : Diffuse vaporization (diethyl ether into DCM solution) yields single crystals for analysis .
- Data Interpretation : Refinement with SHELX reveals bond angles (e.g., piperazine chair conformation) and intermolecular interactions (e.g., Cl···π stacking) .
Q. What solvent systems optimize regioselectivity in substitution reactions?
- Methodological Answer :
- Polar Aprotic Solvents : DMF enhances nucleophilicity of piperazine in SNAr reactions .
- Additives : KI or Cs₂CO₃ promotes halide displacement in tert-butyl group installation .
Q. How can researchers predict and control regioselectivity in electrophilic aromatic substitution?
- Methodological Answer :
- Directing Groups : The pyrazolo[1,5-a]pyrimidine core’s electron-deficient C7 position favors nucleophilic attack, while tert-butyl groups sterically hinder C3 substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
